25-Hydroxycholesterol-d6

Description

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBGSXNNRGWLJU-KHKDDIDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of 25-Hydroxycholesterol-d6 in Advancing Lipidomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to unraveling their complex roles in health and disease. Among the vast array of lipid species, oxysterols, oxidized derivatives of cholesterol, have garnered significant attention for their diverse physiological and pathological functions. 25-hydroxycholesterol (B127956) (25-HC), a key oxysterol, is a critical signaling molecule involved in cholesterol homeostasis, immune responses, inflammation, and antiviral activities.[1][2][3][4] Consequently, the ability to accurately measure its endogenous levels is crucial for advancing our understanding of its biological significance and for the development of novel therapeutic strategies. This technical guide delves into the essential role of 25-Hydroxycholesterol-d6 (25-HC-d6) as an indispensable tool in the quantitative analysis of 25-HC, providing researchers with a comprehensive overview of its application, relevant signaling pathways, and detailed experimental protocols.

The Significance of this compound in Quantitative Lipidomics

This compound is a deuterated analog of 25-HC, meaning that six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes 25-HC-d6 an ideal internal standard for mass spectrometry-based quantification of endogenous 25-HC.[5]

The core principle behind the use of an internal standard is to correct for variations that can occur during sample preparation, extraction, and analysis. Because 25-HC-d6 is chemically identical to 25-HC, it behaves similarly throughout the entire analytical workflow. By adding a known amount of 25-HC-d6 to a biological sample at the beginning of the experimental process, any loss of the native 25-HC during subsequent steps will be mirrored by a proportional loss of the deuterated standard. The mass spectrometer can differentiate between the endogenous (light) 25-HC and the deuterated (heavy) 25-HC-d6 based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous 25-HC to that of the known amount of 25-HC-d6, a precise and accurate quantification of the endogenous 25-HC concentration can be achieved.

Biological Signaling Pathways of 25-Hydroxycholesterol

Understanding the biological context of 25-HC is crucial for interpreting quantitative data. 25-HC is a pleiotropic molecule that modulates several key signaling pathways.

Cholesterol Homeostasis: The SREBP Pathway

25-HC is a potent regulator of cholesterol biosynthesis through its interaction with the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[5][6] When cellular cholesterol levels are high, 25-HC promotes the binding of SREBP to the SREBP cleavage-activating protein (SCAP) and the Insulin-induced gene (INSIG) proteins in the endoplasmic reticulum. This complex prevents the translocation of SREBP to the Golgi apparatus, thereby inhibiting its proteolytic activation and subsequent nuclear translocation. In the nucleus, active SREBP would normally stimulate the transcription of genes involved in cholesterol synthesis and uptake. Thus, by inhibiting SREBP activation, 25-HC effectively downregulates cholesterol production.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

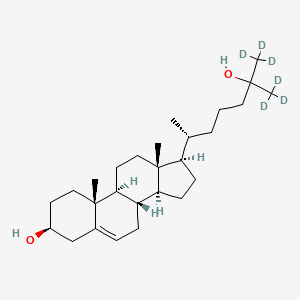

25-Hydroxycholesterol-d6 chemical structure and properties

An In-depth Technical Guide to 25-Hydroxycholesterol-d6

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled oxysterol.

Chemical Identity and Properties

This compound is the deuterium-labeled form of 25-hydroxycholesterol (B127956) (25-HC), an important oxysterol derived from cholesterol. The six deuterium (B1214612) atoms are located at positions 26 and 27 of the cholesterol side chain.[1] This labeling makes it an ideal internal standard for the quantification of endogenous 25-HC in biological samples using mass spectrometry.[2][3]

Chemical Structure

The chemical structure of this compound is identical to that of 25-hydroxycholesterol, with the exception of the six hydrogen atoms on carbons 26 and 27 being replaced by deuterium.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [4] |

| Synonyms | Cholest-5-ene-26,26,26,27,27,27-d6-3β,25-diol, 25-OHC-d6 | [3][4] |

| CAS Number | 88247-69-2 | [2][4][5] |

| Molecular Formula | C₂₇H₄₀D₆O₂ | [2][5] |

| Molecular Weight | 408.69 g/mol | [3][5] |

| Appearance | White to off-white solid | [3] |

| Purity | >95% (HPLC), ≥99% deuterated forms (d1-d6) | [2][5] |

| Storage Conditions | -20°C | [2][5] |

| Shipping Conditions | Ambient or on wet ice | [2][5] |

Solubility

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | 2 mg/mL | [1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 µg/mL | [1][2] |

| Ethanol | 20 mg/mL | [1][2] |

| Ethanol:PBS (pH 7.2) (1:2) | 500 µg/mL | [1][2] |

Biological Significance and Signaling Pathways

25-Hydroxycholesterol, the non-deuterated analogue, is a bioactive lipid that plays a crucial role in various physiological and pathological processes. It is produced from cholesterol by the enzyme cholesterol-25-hydroxylase (CH25H), which is an interferon-stimulated gene.[6][7] Its production is often induced by inflammation or infection.[2] 25-HC is a key regulator of cholesterol homeostasis, immune responses, and inflammation.[6][7]

Regulation of Cholesterol Homeostasis

25-HC is a potent suppressor of cholesterol synthesis. It acts by binding to the insulin-induced gene (INSIG) proteins, which in turn retain the sterol regulatory element-binding protein (SREBP) cleavage-activating protein (SCAP)/SREBP complex in the endoplasmic reticulum, preventing its transport to the Golgi.[2] This inhibition of SREBP processing leads to a downregulation of genes involved in cholesterol biosynthesis.

References

- 1. 25-hydroxy Cholesterol-d6 | CAS 88247-69-2 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 25-Hydroxy Cholesterol-d6 | LGC Standards [lgcstandards.com]

- 5. sussex-research.com [sussex-research.com]

- 6. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]

- 7. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of 25-Hydroxycholesterol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 25-Hydroxycholesterol-d6, a crucial internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols, purification methodologies, and relevant biological context.

Introduction

25-Hydroxycholesterol (B127956) (25-HC) is a biologically active oxysterol derived from cholesterol through the action of the enzyme cholesterol 25-hydroxylase (CH25H).[1][2] It plays a significant role in cholesterol homeostasis, immune regulation, and antiviral responses.[3] Given its potent and diverse biological activities, accurate measurement of 25-HC levels is critical in biomedical research and drug development. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification methods.[4] This guide details a feasible approach for the laboratory-scale synthesis and purification of this compound.

Biological Significance and Signaling Pathways

25-HC is a key regulator of cellular cholesterol levels. It activates the Liver X Receptor (LXR), a nuclear receptor that upregulates genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[3] Furthermore, 25-HC inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis. This dual action of promoting cholesterol removal and inhibiting its synthesis makes 25-HC a central player in maintaining cellular lipid balance.

The biosynthetic pathway of 25-hydroxycholesterol is a critical process in cellular lipid metabolism. The following diagram illustrates the enzymatic conversion of cholesterol to 25-hydroxycholesterol and its subsequent metabolism.

Synthesis of this compound

The synthesis of this compound can be approached by modifying existing methods for the synthesis of non-deuterated 25-hydroxycholesterol. One plausible strategy involves the introduction of deuterium (B1214612) atoms at the terminal methyl groups of the cholesterol side chain. This can be achieved by starting with a suitable deuterated precursor or by employing deuterated reagents during the synthesis.

The following proposed workflow outlines a multi-step synthesis starting from a commercially available deuterated cholesterol derivative.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a hypothetical multi-step synthesis adapted from known procedures for analogous compounds.

Step 1: Protection of the 3β-Hydroxyl Group of a Deuterated Cholesterol Precursor

-

Dissolve the deuterated cholesterol precursor (e.g., cholesterol-d7) in anhydrous pyridine.

-

Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in excess.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected deuterated cholesterol.

Step 2: Side-Chain Modification to Introduce the 25-Hydroxy Group

-

The protected deuterated cholesterol is subjected to ozonolysis to cleave the side chain at the C24-C25 double bond (if starting from a precursor with this feature) to yield a C24-aldehyde.

-

Alternatively, starting from a C22-aldehyde precursor, a Wittig reaction with a deuterated phosphonium (B103445) ylide can be performed to extend the side chain.

-

For the introduction of the hydroxyl group at C25, a Grignard reaction is a viable option. The C24-ketone or ester is reacted with methylmagnesium bromide-d3 in an anhydrous ether solvent under an inert atmosphere.

-

The reaction is stirred at room temperature and then quenched with a saturated ammonium (B1175870) chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 3: Deprotection of the 3β-Hydroxyl Group

-

Dissolve the protected this compound derivative in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Add a deprotecting agent, for example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for a TBDMS protecting group.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction and extract the product.

-

The organic phase is washed, dried, and concentrated to give the crude this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data based on typical yields for similar steroid syntheses. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Starting Material (SM) | Product | Expected Yield (%) | Purity after Step (%) |

| 1. Protection | Deuterated Cholesterol Precursor | Protected Deuterated Cholesterol | 90-95 | >95 |

| 2. Side-chain Modification | Protected Deuterated Cholesterol | Protected this compound | 60-70 | 85-90 |

| 3. Deprotection | Protected this compound | Crude this compound | 85-95 | 80-90 |

| Overall | Deuterated Cholesterol Precursor | Crude this compound | 45-60 | 80-90 |

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity, suitable for use as an internal standard. A two-step purification process is recommended.

Experimental Protocol: Purification

Step 1: Silica Gel Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent to yield partially purified this compound.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, employ preparative reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water.[5]

-

Dissolve the partially purified product in the mobile phase and inject it into the HPLC system.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the final, highly pure product.

Quantitative Data Summary for Purification

| Purification Step | Starting Material | Product | Expected Recovery (%) | Final Purity (%) |

| Silica Gel Chromatography | Crude this compound | Partially Purified Product | 70-80 | >95 |

| Preparative HPLC | Partially Purified Product | Pure this compound | 80-90 | >99 |

Conclusion

The synthesis and purification of this compound require a multi-step chemical process followed by rigorous purification. The proposed synthetic strategy, while hypothetical, is based on established chemical transformations in steroid chemistry. The successful execution of these protocols will yield a high-purity product suitable for use as an internal standard in sensitive analytical methods. This guide provides a foundational framework for researchers and scientists to produce this valuable tool for advancing studies in lipid metabolism, immunology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 25-hydroxycholesterol from bisnoralcohol [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The analysis of 25-hydroxycholesterol in plasma and cholesterol-containing foods by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to 25-Hydroxycholesterol-d6 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 25-Hydroxycholesterol-d6 (25-HC-d6) as an internal standard for the quantitative analysis of 25-hydroxycholesterol (B127956) (25-HC) and other oxysterols by mass spectrometry. Its structural similarity and mass difference make it an ideal tool to ensure accuracy and precision in complex biological matrices. This document provides a comprehensive overview of its application, detailed experimental protocols, and performance data.

The Indispensable Role of an Internal Standard

In quantitative mass spectrometry, particularly when analyzing low-abundance analytes like oxysterols in complex biological samples, an internal standard (IS) is crucial. The IS is a compound with a chemical structure and physicochemical properties closely resembling the analyte of interest but with a different mass. This compound, a deuterated analog of 25-HC, serves this purpose exceptionally well.

The primary function of an IS is to correct for variations that can occur at multiple stages of the analytical workflow, including:

-

Sample Preparation: Losses during extraction (liquid-liquid or solid-phase), and derivatization.

-

Instrumental Analysis: Variations in injection volume and ionization efficiency in the mass spectrometer source.

By adding a known amount of 25-HC-d6 to each sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and reproducible results.

Quantitative Performance Data

The use of this compound as an internal standard enables robust and sensitive quantification of 25-hydroxycholesterol and other oxysterols across various platforms. The following tables summarize typical performance characteristics from validated LC-MS/MS and GC-MS methods.

Table 1: LC-MS/MS Method Performance for 25-Hydroxycholesterol Quantification

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 15.0 µg/mL | [1][2] |

| 20 - 300 nM | [3] | |

| Correlation Coefficient (R²) | > 0.9991 | [1][2] |

| > 0.995 | [4] | |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [1][2] |

| 20 nM | [3] | |

| Lower Limit of Detection (LLOD) | Not explicitly stated, but method is sensitive in the nanomolar range. | [2] |

Table 2: GC-MS Method Performance for Oxysterol Quantification

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 200 ng/mL (for oxysterols) | |

| Correlation Coefficient (R²) | Not explicitly stated, but good linearity is reported. | [5][6] |

| Limit of Detection | Picogram per milliliter range for most compounds. | |

| Intra-assay CV | < 15% | |

| Inter-assay CV | < 15% | |

| Recovery | 88% - 117% |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. The following sections outline common methodologies for the analysis of oxysterols using this compound as an internal standard.

Sample Preparation from Plasma/Serum

This protocol is a common starting point for the analysis of oxysterols in blood-based matrices.

Materials:

-

Plasma or serum sample

-

This compound internal standard solution

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Ethanol

-

Potassium hydroxide (B78521) (KOH) for saponification

-

n-Hexane

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[7]

-

Solvents for SPE (e.g., methanol (B129727), water, hexane)

Protocol:

-

Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of this compound in ethanol. Also, add BHT to prevent auto-oxidation of cholesterol.[8]

-

Saponification (to analyze total oxysterols):

-

Add ethanolic KOH solution to the sample.

-

Incubate at room temperature or elevated temperature to hydrolyze cholesteryl esters.[9]

-

-

Liquid-Liquid Extraction:

-

Extract the lipids by adding n-hexane and vortexing.

-

Centrifuge to separate the phases and collect the upper organic layer. Repeat the extraction for better recovery.

-

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Dry Down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS or derivatization for GC-MS analysis.

-

Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the oxysterols.

Protocol:

-

Following the dry-down step in the sample preparation protocol, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).[5][6]

-

Incubate the mixture at an elevated temperature (e.g., 60-80 °C) to ensure complete derivatization.

-

The sample is now ready for injection into the GC-MS system.

LC-MS/MS Instrumental Parameters

Table 3: Typical LC-MS/MS Parameters

| Parameter | Typical Setting | Reference |

| LC Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 2.6 µm) | [2] |

| Mobile Phase A | Methanol/water (95/5) with 0.1% formic acid and 5 mM ammonium (B1175870) formate | [2] |

| Mobile Phase B | Methanol/dichloromethane/water (62/36/2) with 0.1% formic acid and 5 mM ammonium formate | [2] |

| Flow Rate | 0.4 mL/min | [2] |

| Column Temperature | 40 °C | [2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |

| MS Detection | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) | [2] |

| Precursor Ion (25-HC) | m/z 367.34 ([M+H–2H₂O]⁺) | [2] |

| Product Ion (25-HC) | m/z 95.09 | [2] |

| Precursor Ion (25-HC-d6) | m/z 373.38 (approx.) | |

| Product Ion (25-HC-d6) | Varies based on fragmentation |

GC-MS Instrumental Parameters

Table 4: Typical GC-MS Parameters

| Parameter | Typical Setting | Reference |

| GC Column | Medium polarity (e.g., 35%-diphenyl/65%-dimethyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) | [5][6] |

| Injection Mode | Splitless | |

| Injector Temperature | 275 °C | |

| Oven Temperature Program | Ramped from a low temperature (e.g., 180 °C) to a high temperature (e.g., 300 °C) | |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | [5][6] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz DOT scripts for visualizing a typical experimental workflow and a key signaling pathway involving 25-hydroxycholesterol.

Experimental Workflow for Oxysterol Analysis

Caption: General experimental workflow for oxysterol quantification.

25-Hydroxycholesterol Biosynthesis and Role in Cholesterol Homeostasis

Caption: 25-HC's role in regulating cholesterol homeostasis.

Conclusion

This compound is an essential tool for the accurate and precise quantification of 25-hydroxycholesterol and other oxysterols in complex biological matrices. Its use in conjunction with validated LC-MS/MS or GC-MS methods allows for reliable measurement of these important signaling molecules. The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in this field. The implementation of robust analytical methodologies, including the appropriate use of internal standards, is paramount for generating high-quality data and advancing our understanding of the roles of oxysterols in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

The Indispensable Role of Isotopic Labeling in Unraveling Cholesterol Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Isotopic labeling has emerged as a cornerstone in cholesterol research, providing an unparalleled window into the dynamic processes of its synthesis, transport, and catabolism. This powerful technique, which involves the incorporation of stable or radioactive isotopes into cholesterol or its precursors, allows for the precise tracing and quantification of its metabolic fate in vivo and in vitro. For researchers, scientists, and drug development professionals, a thorough understanding of isotopic labeling methodologies is critical for elucidating the mechanisms of cholesterol homeostasis and for the development of novel therapeutic interventions against cholesterol-related pathologies.

Core Principles of Isotopic Labeling in Cholesterol Research

The fundamental principle behind isotopic labeling is the ability to distinguish between pre-existing (unlabeled) and newly synthesized or transported (labeled) molecules. By introducing molecules containing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), researchers can track the movement and transformation of cholesterol and its intermediates.[1][2] The use of stable isotopes, in particular, has become the gold standard in human studies due to their safety, allowing for repeated investigations in a wide range of subjects, including children and pregnant women.[1][2]

The primary analytical technique for detecting and quantifying stable isotopes in metabolites is mass spectrometry (MS), often coupled with chromatographic separation methods like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[3][4][5] These methods are highly sensitive and can differentiate between molecules based on their mass-to-charge ratio, thus revealing the extent of isotope incorporation.

Key Applications of Isotopic Labeling in Cholesterol Research

Isotopic labeling has been instrumental in advancing our understanding of several key aspects of cholesterol metabolism:

-

Cholesterol Biosynthesis (De Novo Synthesis): Quantifying the rate at which new cholesterol is synthesized is crucial for understanding how the body regulates its cholesterol levels.[6][7]

-

Cholesterol Transport and Lipoprotein Kinetics: Tracing the movement of cholesterol between different lipoprotein particles (e.g., HDL, LDL, VLDL) provides insights into the complex processes of cholesterol transport, including the critically important reverse cholesterol transport pathway.[3][8]

-

Cholesterol Absorption: Isotopic tracers are used to measure the efficiency of cholesterol absorption from the diet in the intestine.[9]

-

Cholesterol Catabolism and Bile Acid Synthesis: Following the conversion of cholesterol into bile acids, the primary route of cholesterol elimination from the body, can be effectively studied using labeled cholesterol.[10]

Quantitative Insights from Isotopic Labeling Studies

The following tables summarize key quantitative data obtained from various isotopic labeling studies in cholesterol research. This data provides a snapshot of the dynamic nature of cholesterol metabolism.

| Parameter | Finding | Isotopic Tracer(s) Used | Reference |

| Reverse Cholesterol Transport | >95% of cholesteryl ester enters plasma through esterification in HDL in fasting normolipidemic subjects. | Deuterated leucine (B10760876) and ¹³C-acetate | [3] |

| 82% (mean) of cholesteryl ester is cleared through apo B-100-containing lipoproteins (VLDL and LDL) catabolism. | Deuterated leucine and ¹³C-acetate | [3] | |

| 18% (mean) of cholesteryl ester is removed from HDL. | Deuterated leucine and ¹³C-acetate | [3] | |

| Cholesterol Synthesis Rate | Mean cholesterol synthesis rates in hypocholesterolemic subjects on a low-cholesterol diet were 0.0711 pool/d. | Deuterium (²H₂O) | [11] |

| Mean cholesterol synthesis rates in normocholesterolemic subjects on a low-cholesterol diet were 0.0756 pool/d. | Deuterium (²H₂O) | [11] | |

| Mean cholesterol synthesis rates in hypercholesterolemic subjects on a low-cholesterol diet were 0.0628 pool/d. | Deuterium (²H₂O) | [11] | |

| Deuterium Incorporation | The number of deuterium atoms incorporated per molecule of newly synthesized cholesterol in vivo is approximately 25 to 27. | Deuterium (²H₂O) | [6][12] |

| Plasma Lathosterol (B1674540) Synthesis | Approximately 50% of the plasma lathosterol pool was derived from de novo synthesis during a 12-hour infusion of ¹³C-acetate. | ¹³C-acetate | [13] |

| De Novo Synthesized Lipids (after 14 days) | 14.6% of free cholesterol and 28.3% of esterified cholesterol were newly synthesized. | Deuterium (²H₂O) | [14] |

| Whole-Body Synthesis Rates | Whole-body cholesterol synthesis rates were estimated to be 0.3–0.5 g/day . | Deuterium (²H₂O) | [14] |

Experimental Protocols: A Methodological Overview

Detailed and standardized protocols are essential for the successful application of isotopic labeling in cholesterol research. Below are outlines of key experimental methodologies.

Protocol 1: Measurement of Cholesterol Biosynthesis using Deuterated Water (²H₂O)

This method is widely used to determine the fractional synthesis rate (FSR) of cholesterol.

-

Tracer Administration: Subjects are given an oral dose of deuterated water (²H₂O). The amount is calculated to achieve a specific enrichment level in body water (typically 1-2%).[15][16]

-

Sample Collection: Blood samples are collected at multiple time points following tracer administration. Plasma or serum is separated and stored for analysis. Urine or saliva samples can also be collected to monitor body water enrichment.[15]

-

Sample Preparation:

-

Body Water Enrichment: Body water is isolated from plasma, urine, or saliva, typically by distillation or other purification methods.

-

Cholesterol Extraction: Total cholesterol is extracted from plasma. This often involves saponification with a strong base (e.g., KOH) to hydrolyze cholesteryl esters, followed by extraction with an organic solvent like chloroform (B151607) or hexane.[6]

-

-

Mass Spectrometric Analysis:

-

The deuterium enrichment of body water is measured using isotope ratio mass spectrometry (IRMS).

-

The deuterium enrichment in the extracted cholesterol is determined by GC-MS or GC-pyrolysis-IRMS.[6]

-

-

Calculation of Fractional Synthesis Rate (FSR): The FSR of cholesterol is calculated based on the rate of deuterium incorporation into cholesterol over time, relative to the deuterium enrichment of body water, which serves as the precursor pool.

Protocol 2: Tracing Cholesterol Metabolism with ¹³C-Acetate

¹³C-acetate is a common precursor for cholesterol biosynthesis and is used to study the dynamics of cholesterol and its intermediates.

-

Tracer Administration: A primed-constant infusion of ¹³C-labeled acetate (B1210297) is administered intravenously or, in some cases, intraduodenally.[3][13]

-

Sample Collection: Blood samples are collected at baseline and at various time points during and after the infusion.

-

Lipoprotein Separation: Different lipoprotein fractions (VLDL, LDL, HDL) are isolated from plasma, often by ultracentrifugation.[3]

-

Lipid Extraction and Derivatization: Cholesterol and cholesteryl esters are extracted from the isolated lipoproteins. For GC-MS analysis, cholesterol is often derivatized (e.g., to its trimethylsilyl (B98337) ether derivative) to improve its chromatographic properties.

-

Mass Spectrometric Analysis: The ¹³C-enrichment in unesterified cholesterol and cholesteryl esters within each lipoprotein fraction is measured using GC-C-IRMS or LC-MS/MS.[3]

-

Kinetic Modeling: The data on ¹³C-enrichment over time is analyzed using multicompartmental models to determine the rates of cholesterol synthesis, esterification, and transfer between lipoproteins.[3]

Protocol 3: In Vitro Cholesterol Biosynthesis in Cultured Cells using ¹³C-Glucose

This protocol allows for the investigation of cholesterol synthesis pathways in a controlled cellular environment.[7][17][18]

-

Cell Culture: Hepatocellular carcinoma (HCC) cells or other relevant cell lines are cultured in appropriate media.[7][17]

-

Isotopic Labeling: The standard culture medium is replaced with a medium containing ¹³C-labeled glucose. Cells are incubated for a defined period to allow for the incorporation of the label into newly synthesized cholesterol.[7]

-

Cell Harvesting and Homogenization: Cells are washed, harvested, and then homogenized to release cellular contents.[7]

-

Lipid Extraction: Lipids, including cholesterol, are extracted from the cell homogenate using a solvent system such as chloroform/methanol.[7][17]

-

Mass Spectrometric Analysis: The extracted lipids are analyzed by GC-C-MS-IRMS to determine the ¹³C-enrichment in cholesterol.[7]

-

Data Analysis: The amount of ¹³C incorporated into cholesterol is quantified to assess the rate and pathways of cholesterol biosynthesis under specific experimental conditions.[7][17]

Visualizing Cholesterol Metabolism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in cholesterol research.

Conclusion

Isotopic labeling is an indispensable tool in cholesterol research, offering unparalleled insights into the intricate and dynamic processes that govern cholesterol homeostasis. The ability to precisely quantify metabolic fluxes provides a powerful platform for understanding the fundamental biology of cholesterol and for evaluating the efficacy of pharmacological interventions. For researchers and drug development professionals, mastering these techniques is essential for advancing the fight against cardiovascular disease and other metabolic disorders. The continued refinement of isotopic labeling methods, coupled with advancements in mass spectrometry, promises to further illuminate the complexities of cholesterol metabolism and pave the way for novel therapeutic strategies.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Free and esterified fatty acid and cholesterol synthesis in adult malesand its effect on the doubly-labelled water method | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. Frontiers | Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

25-Hydroxycholesterol-d6: A Technical Guide to its Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (B127956) (25-HC) is an oxysterol, an oxidized derivative of cholesterol, that plays a pivotal role as a signaling molecule in a variety of cellular processes. It is a key regulator of cholesterol homeostasis, an important modulator of the immune response, and exhibits broad-spectrum antiviral activity. The deuterated form, 25-Hydroxycholesterol-d6 (25-HC-d6), is chemically and biologically equivalent to 25-HC and is primarily utilized as an internal standard for accurate quantification in mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of the mechanism of action of 25-HC in cellular models, with a focus on its core signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

The biological effects of 25-HC are primarily mediated through two main signaling pathways: the suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the activation of the Liver X Receptor (LXR) pathway. These pathways collectively regulate cellular cholesterol levels, influence inflammatory responses, and contribute to the antiviral state of the cell.

Regulation of Cholesterol Homeostasis

a) Suppression of the SREBP Pathway:

25-HC is a potent negative regulator of the SREBP pathway, which is central to cholesterol biosynthesis and uptake. Specifically, 25-HC targets the SREBP-2 isoform, the master transcriptional regulator of genes involved in cholesterol synthesis.[1]

The mechanism of SREBP-2 inhibition by 25-HC involves the following key steps:

-

Binding to INSIG Proteins: In the endoplasmic reticulum (ER), 25-HC binds to Insulin-Induced Gene (INSIG) proteins.[2]

-

Retention of the SCAP-SREBP-2 Complex: This binding event promotes the retention of the SREBP cleavage-activating protein (SCAP)-SREBP-2 complex within the ER.[1]

-

Prevention of Golgi Translocation: By holding the complex in the ER, 25-HC prevents its translocation to the Golgi apparatus.

-

Inhibition of SREBP-2 Cleavage and Activation: Consequently, SREBP-2 is not proteolytically cleaved by Site-1 and Site-2 proteases in the Golgi, which is a necessary step for its activation. The inactive precursor form of SREBP-2 remains in the ER membrane.

-

Downregulation of Target Gene Expression: The lack of active, nuclear SREBP-2 leads to the transcriptional downregulation of its target genes, including HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, and the low-density lipoprotein receptor (LDLR), which is responsible for the uptake of cholesterol from the circulation.

This intricate regulatory mechanism ensures that when cellular cholesterol levels are sufficient, as signaled by the presence of 25-HC, the cell reduces its own cholesterol production and uptake to maintain homeostasis.

b) Activation of the LXR Pathway:

25-HC is a known agonist of Liver X Receptors (LXRs), which are nuclear receptors that function as cholesterol sensors.[3] Upon binding to 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and translocate to the nucleus. This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, activating their transcription.

Key LXR target genes involved in cholesterol metabolism include:

-

ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for mediating the efflux of excess cholesterol from cells to high-density lipoprotein (HDL) particles, a process known as reverse cholesterol transport.[4]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): In some cell types, LXR activation can induce the expression of SREBP-1c, a transcription factor that primarily regulates fatty acid synthesis.[3]

By activating LXR, 25-HC promotes the removal of excess cholesterol from cells, further contributing to the maintenance of cellular cholesterol balance.

Antiviral Activity

25-HC exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including coronaviruses, influenza virus, and herpes simplex virus.[5][6] Its antiviral mechanisms are multifaceted and stem from its ability to modulate cellular lipid metabolism and membrane properties:

-

Inhibition of Viral Entry: 25-HC can alter the cholesterol content and organization of the host cell plasma membrane, which can inhibit the fusion of the viral envelope with the cell membrane, a critical step for viral entry.[7]

-

Suppression of Viral Replication: By inhibiting the SREBP pathway, 25-HC depletes the cellular pool of newly synthesized cholesterol, which is often required by viruses for the formation of replication complexes and the assembly of new virions.[5]

-

Activation of Acyl-CoA:Cholesterol Acyltransferase (ACAT): 25-HC can activate ACAT, an enzyme that esterifies free cholesterol into cholesteryl esters for storage in lipid droplets. This process reduces the availability of free cholesterol in cellular membranes that viruses might exploit.[5]

Immunomodulation

25-HC is an important link between lipid metabolism and the immune system. It can exert both pro- and anti-inflammatory effects depending on the cellular context and stimulus.

-

Pro-inflammatory Effects: In some contexts, 25-HC can amplify inflammatory signaling. For instance, it can enhance the production of pro-inflammatory cytokines like IL-6 and IL-8 in response to viral or bacterial stimuli.[5][8]

-

Anti-inflammatory Effects: Conversely, 25-HC can also have anti-inflammatory properties. By suppressing the SREBP-2 pathway, it can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of the pro-inflammatory cytokine IL-1β.[5]

Quantitative Data

The following tables summarize key quantitative data from cellular model studies investigating the effects of 25-Hydroxycholesterol.

| Parameter | Cell Type | 25-HC Concentration | Effect | Reference |

| SREBP-2 Pathway | ||||

| HMG-CoA Reductase Activity | HepG2 | 2.5 µM | >90% inhibition | [9] |

| HMG-CoA Reductase mRNA | HepG2 | 2.5 µM | 3-fold reduction | [9] |

| SREBP-2 Target Gene mRNA (HMGCS, HMGCR, FDS, SQS) | Mouse Hepatocytes | 1 µM | 60-80% reduction | [10] |

| LXR Pathway | ||||

| ABCA1 mRNA Expression | HepG2 | 4 µM | Increased expression | [11] |

| ABCG1 mRNA Expression | HepG2 | 4 µM | Increased expression | [11] |

| Antiviral Activity | ||||

| VSV-SARS-CoV-2 Infection (EC50) | MA104 | 1.49 µM | 50% inhibition | [7] |

| Varicella Zoster Virus (VZV) Replication (EC50) | - | low µM range | 50% inhibition | [12] |

| Cellular Processes | ||||

| Cholesterol Efflux | Mouse L-cell fibroblasts | 5 µg/ml | 55% reduction in rate | [13] |

| Lipid Droplet Formation | Bone Marrow-Derived Macrophages | 100 nM | Dose-dependent increase | [14] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of 25-Hydroxycholesterol

Caption: Signaling pathways of 25-Hydroxycholesterol.

Experimental Workflow: Cholesterol Efflux Assay

Caption: Workflow for a cell-based cholesterol efflux assay.

Detailed Experimental Protocols

HMG-CoA Reductase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is designed to measure the activity of HMG-CoA reductase in cell lysates or with purified enzyme in the presence of 25-HC.

Materials:

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA Reductase (purified enzyme for inhibitor screening)

-

HMG-CoA substrate

-

NADPH

-

This compound (or non-deuterated)

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation:

-

Prepare HMG-CoA Reductase Assay Buffer according to the manufacturer's instructions. Pre-warm to 37°C before use.

-

Reconstitute HMG-CoA Reductase enzyme in assay buffer. Keep on ice during use.

-

Reconstitute HMG-CoA substrate and NADPH in assay buffer to their final working concentrations.

-

Prepare a stock solution of 25-HC in a suitable solvent (e.g., ethanol) and create serial dilutions to test a range of concentrations.

-

-

Assay Protocol:

-

Set up the following reactions in a 96-well plate:

-

Sample wells: Add cell lysate or purified enzyme.

-

Inhibitor wells: Add purified enzyme and different concentrations of 25-HC.

-

Positive control well: Add purified enzyme without any inhibitor.

-

Blank well: Add assay buffer instead of enzyme.

-

-

Adjust the volume of all wells to a final volume (e.g., 50 µL) with assay buffer.

-

Prepare a Reaction Mix containing HMG-CoA substrate and NADPH in assay buffer.

-

Add the Reaction Mix to all wells to initiate the reaction.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 2-3 minutes for at least 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption by determining the change in absorbance over time (ΔOD/min).

-

The activity of HMG-CoA reductase is proportional to the rate of NADPH consumption.

-

For inhibitor screening, calculate the percentage of inhibition for each concentration of 25-HC compared to the positive control.

-

LXR Luciferase Reporter Assay

This assay is used to determine the ability of 25-HC to activate LXR-mediated transcription.

Materials:

-

HEK293T or other suitable cell line

-

LXR expression plasmid

-

LXRE-luciferase reporter plasmid (containing LXR response elements upstream of a luciferase gene)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

-

This compound (or non-deuterated)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 25-HC or a vehicle control.

-

-

Luciferase Assay:

-

After 18-24 hours of treatment, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Calculate the fold induction of luciferase activity for each 25-HC concentration relative to the vehicle control.

-

Viral Plaque Assay

This assay is used to quantify the titer of infectious virus and to determine the antiviral activity of 25-HC.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

This compound (or non-deuterated)

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Seed the host cells in tissue culture plates to form a confluent monolayer.

-

-

Virus Dilution and Infection:

-

Prepare serial 10-fold dilutions of the virus stock.

-

Pre-treat the cell monolayers with medium containing different concentrations of 25-HC or a vehicle control for a specified time (e.g., 1-2 hours).

-

Remove the treatment medium and infect the cells with the virus dilutions.

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Aspirate the virus inoculum and gently add the semi-solid overlay medium containing the respective concentrations of 25-HC.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells with a fixative solution (e.g., 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques (clear zones) in each well.

-

-

Data Analysis:

-

Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

-

Determine the percentage of plaque reduction for each concentration of 25-HC compared to the vehicle control to calculate the EC50 value.

-

Measurement of Inflammatory Cytokine Production by ELISA

This protocol describes the use of a sandwich ELISA to quantify the concentration of inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant of cells treated with 25-HC.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound (or non-deuterated)

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Detection antibody (biotinylated)

-

Avidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer

-

Assay diluent

-

Recombinant cytokine standard

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed macrophages in a 96-well plate.

-

Pre-treat the cells with various concentrations of 25-HC for a specified time.

-

Stimulate the cells with an inflammatory agent like LPS.

-

Incubate for a period sufficient to induce cytokine production (e.g., 18-24 hours).

-

-

ELISA Protocol:

-

Collect the cell culture supernatants.

-

Add the standards and samples to the wells of the pre-coated ELISA plate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody and incubate.

-

Wash the plate and add the Avidin-HRP conjugate.

-

Wash the plate and add the TMB substrate. Incubate in the dark for color development.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.

-

Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

-

Conclusion

This compound, as a stable-isotope labeled internal standard, is indispensable for the accurate quantification of its endogenous counterpart, 25-HC. The multifaceted mechanism of action of 25-HC, centered on the regulation of the SREBP and LXR pathways, positions it as a critical signaling molecule in maintaining cellular cholesterol homeostasis, modulating immune and inflammatory responses, and providing an intrinsic antiviral defense. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate and further elucidate the complex roles of this important oxysterol in various cellular models. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting metabolic, infectious, and inflammatory diseases.

References

- 1. Differential regulation of ABCA1 and ABCG1 gene expressions in the remodeling mouse hippocampus after entorhinal cortex lesion and liver-X receptor agonist treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Serum 25-hydroxycholesterol levels are increased in patients with coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. content.abcam.com [content.abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. abcam.com [abcam.com]

- 9. protocols.io [protocols.io]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 4.8. Quantification of Total Lipids, Total Cholesterol, and Triglycerides [bio-protocol.org]

- 13. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 14. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Preliminary Studies Involving 25-Hydroxycholesterol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 25-Hydroxycholesterol-d6 (25-OHC-d6) in preclinical research, with a focus on its use as an internal standard in mass spectrometry-based quantification of oxysterols. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways to support study design and execution.

Introduction to this compound

This compound is the deuterated form of 25-hydroxycholesterol (B127956) (25-HC), a biologically active oxysterol. 25-HC is a key regulator of cholesterol homeostasis, an important modulator of the immune response, and exhibits antiviral properties.[1][2] Due to its structural similarity to the endogenous analyte, 25-OHC-d6 is an ideal internal standard for quantitative analysis of 25-HC and other oxysterols by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] Its use allows for accurate correction of variations in sample preparation and instrument response, ensuring high-quality data in complex biological matrices.

Experimental Protocols

The quantification of oxysterols using 25-OHC-d6 as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies for these key experimental stages.

Sample Preparation: Extraction of Oxysterols from Biological Matrices

A critical step in oxysterol analysis is the efficient extraction from the biological matrix while minimizing auto-oxidation of cholesterol.

1. From Plasma/Serum:

-

Materials: Human or mouse plasma/serum, ice-cold acetone (B3395972) with 50 µg/mL butylated hydroxytoluene (BHT), this compound internal standard solution, isopropanol (B130326), n-hexane, dichloromethane, methanol (B129727).

-

Procedure:

-

To 200 µL of human plasma or 50 µL of mouse plasma, add a 1:5 (v/v) ratio of ice-cold acetone containing BHT to precipitate proteins and inhibit oxidation.[2]

-

Add a known amount of this compound internal standard (e.g., 100 pmol).[2]

-

Vortex the mixture and sonicate in ice-cold water for 10 minutes.[2]

-

Store at -20°C overnight to ensure complete protein precipitation.[2]

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.[2]

-

Collect the supernatant and dry it under a stream of nitrogen.[2]

-

Resuspend the residue in 50 µL of isopropanol for solid-phase extraction (SPE).[2]

-

2. From Cultured Cells:

-

Materials: Cultured cells, hexane/2-propanol (3:2, v/v) with 0.01% BHT, this compound internal standard solution, pyridine (B92270), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Procedure:

-

Harvest cells and add 1 mL/well of hexane/2-propanol with BHT.[5]

-

Incubate at room temperature for 30 minutes.[5]

-

Transfer the solvent to a glass tube.

-

Add the this compound internal standard (e.g., 10 ng/tube from a 1 µg/mL stock solution).[5]

-

Evaporate the solvent under a nitrogen stream at room temperature.[5]

-

For GC-MS analysis, derivatize the dried extract by adding 50 µL of pyridine and 50 µL of MSTFA and incubating at 80°C for 1 hour.[5]

-

Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is employed to remove interfering substances like cholesterol and enrich the oxysterol fraction.

-

Materials: Unmodified silica (B1680970) SPE column, n-hexane, isopropanol, dichloromethane, methanol.

-

Procedure:

-

Condition a silica column with n-hexane.[2]

-

Load the resuspended sample extract onto the column.[2]

-

Wash the column with 2 mL of n-hexane to remove cholesterol and other nonpolar lipids.[2]

-

Perform a second wash with 4 mL of n-hexane:isopropanol (99:1, v/v).[2]

-

Elute the oxysterols and bile acids with 4 mL of dichloromethane:methanol (1:1, v/v).[2]

-

Dry the eluate under a nitrogen stream.[2]

-

Resuspend the final extract in a small volume of methanol (e.g., 20 µL) for LC-MS/MS analysis.[2]

-

Chromatographic and Mass Spectrometric Analysis

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Conditions:

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Chromatographic Conditions:

-

Column: Phenyl-hexyl column (e.g., Agilent InfinityLab Poroshell 120, 2.1 x 100 mm, 2.7 µm).[6]

-

Carrier Gas: Helium.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan.

-

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of 25-Hydroxycholesterol and the use of its deuterated internal standard.

Table 1: LC-MS/MS Parameters for 25-Hydroxycholesterol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 25-Hydroxycholesterol | 402.6 | 367.3 |

| This compound | 408.6 | 373.4 |

Data sourced from a comparison of analytical platforms.[7]

Table 2: GC-MS Parameters for Trimethylsilyl (TMS) Ether Derivatives

| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |

| 25-Hydroxycholesterol-TMS | 131.0 | 73.0 |

| This compound-TMS | 137.0 | 73.0 |

Data derived from a comparative study of analytical methods.[7]

Table 3: Typical Concentrations for Internal Standards and Calibration Curves

| Parameter | Concentration/Amount | Biological Matrix | Analytical Method | Reference |

| 25-OHC-d6 Internal Standard | 10 ng per sample | Cultured Cells | GC-MS/MS | [5] |

| Deuterated Oxysterol Internal Standards | 100 pmol per sample | Plasma | LC-MS/MS | [2] |

| Oxysterol Calibration Curve Range | 0.1 ng/mL to 200 ng/mL | - | GC-MS/MS | [5] |

| 25-HC Calibration Curve Range | 0.5 µg/mL to 15.0 µg/mL | Liposomal Formulation | LC-MS/MS | [8] |

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway involving 25-Hydroxycholesterol.

Caption: Experimental workflow for oxysterol quantification.

Caption: 25-HC regulation of cholesterol homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 8. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 25-Hydroxycholesterol-d6 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholesterol (25-HC) is a critical oxysterol involved in a multitude of biological processes, including cholesterol metabolism, immune responses, and antiviral activities.[1] Its accurate quantification is paramount for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and selective quantification of 25-Hydroxycholesterol-d6 (25-HC-d6), a common internal standard for 25-HC analysis, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 25-HC-d6 is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[2]

Biological Significance of 25-Hydroxycholesterol

25-HC is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[3][4] It acts as a potent regulator of cholesterol homeostasis and is involved in the inflammatory response.[5] Furthermore, 25-HC has been identified as a key player in the innate immune system, exhibiting broad antiviral activity.[4] Given its diverse biological functions, the reliable measurement of 25-HC levels in various biological matrices is essential for advancing research in numerous therapeutic areas.

References

- 1. 25-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 2. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of 25-Hydroxycholesterol-d6 in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholesterol (B127956) (25-HC) is a critical oxysterol involved in a multitude of biological processes, including cholesterol homeostasis, immune responses, and antiviral activities.[1][2] It is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), which is an interferon-stimulated gene.[2][3] 25-HC acts as a potent regulator of lipid metabolism, in part by serving as a ligand for Liver X receptors (LXRs), and by suppressing cholesterol biosynthesis.[3][4][5] Given its diverse physiological and pathological roles, accurate quantification of 25-HC in biological matrices such as plasma is crucial for advancing research in areas like neurodegenerative diseases, inflammation, and viral infections.[6]

The use of a deuterated internal standard, such as 25-Hydroxycholesterol-d6, is the gold standard for quantitative analysis by mass spectrometry.[7][8][9] These stable isotope-labeled standards exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[8][9] This co-elution and similar behavior allow for the correction of matrix effects, ion suppression, and variations in extraction recovery, leading to highly accurate and precise quantification.[7][8] This document provides a detailed protocol for the analysis of 25-hydroxycholesterol in plasma samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 25-Hydroxycholesterol

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of 25-hydroxycholesterol from human plasma.

Materials and Reagents

-

25-Hydroxycholesterol (analyte standard)

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

2-Propanol (LC-MS grade)

-

Hexane (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Formic acid

-

Water (LC-MS grade)

-

Human plasma (frozen at -80°C)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Equipment

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

SPE manifold

-

Pipettes and tips

-

Glass test tubes

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-hydroxycholesterol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with methanol to create a series of working standard solutions for the calibration curve (e.g., 0.1 to 200 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.[10]

Sample Preparation

-

Thawing: Thaw frozen plasma samples on ice. Vortex for 1 minute to ensure homogeneity.[1]

-

Aliquoting: Aliquot 100 µL of plasma into a 2 mL centrifuge tube.[1]

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample.[10]

-

Protein Precipitation: Add 1 mL of cold acetonitrile containing 0.01% butylated hydroxytoluene (BHT) to each tube. BHT is added to prevent auto-oxidation. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation: Solid Phase Extraction (SPE)

For cleaner extracts, an SPE step can be incorporated.

-

Follow steps 1-5 of the protein precipitation protocol.

-

Dilution: Dilute the supernatant with water to a final ethanol (B145695) concentration of 70%.[6]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by 70% ethanol.

-

Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 70% ethanol to remove polar interferences.

-

Elution: Elute the oxysterols with methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Analysis

Liquid Chromatography Conditions

-

Column: A C18 or phenyl-hexyl column is recommended for the separation of oxysterols. For instance, an Agilent InfinityLab Poroshell 120 phenyl-hexyl column (2.1 × 100 mm, 2.7 μm).[1]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A gradient should be optimized to ensure the separation of 25-hydroxycholesterol from its isomers, such as 24S-hydroxycholesterol.[11][12][13] A typical gradient might be: 0-1 min, 80% B; 1-9 min, 80-95% B; 9-11 min, 95% B; 11-12 min, 80% B.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions for 25-hydroxycholesterol and this compound need to be optimized on the specific mass spectrometer being used. Typical transitions are based on the loss of water molecules.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 25-Hydroxycholesterol | 403.3 -> | 385.3, 367.3 |

| This compound | 409.3 -> | 391.3, 373.3 |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte (25-hydroxycholesterol) to the internal standard (this compound) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of 25-hydroxycholesterol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data for a typical calibration curve for 25-hydroxycholesterol analysis.

| Standard Concentration (ng/mL) | 25-HC Peak Area | 25-HC-d6 Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 250,000 | 0.005 |

| 1 | 2,500 | 250,000 | 0.010 |

| 5 | 12,500 | 250,000 | 0.050 |

| 10 | 25,000 | 250,000 | 0.100 |

| 50 | 125,000 | 250,000 | 0.500 |

| 100 | 250,000 | 250,000 | 1.000 |

| 200 | 500,000 | 250,000 | 2.000 |

The following table shows example precision and accuracy data for quality control (QC) samples.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 1.5 | 1.45 | 96.7 | 5.8 |

| Medium | 75 | 78.2 | 104.3 | 4.2 |

| High | 150 | 147.9 | 98.6 | 3.5 |

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovering Oxysterols in Plasma: A Window on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 25-Hydroxycholesterol-d6 in Clinical Research Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

25-Hydroxycholesterol (B127956) (25-HC) is a pivotal oxysterol involved in a myriad of physiological and pathological processes. Its deuterated isotopologue, 25-Hydroxycholesterol-d6 (25-HC-d6), serves as an indispensable tool in clinical research, primarily as an internal standard for accurate quantification of endogenous 25-HC and other oxysterols by mass spectrometry. The stable isotope-labeled standard allows for correction of matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy in analytical measurements.

The clinical significance of accurately measuring 25-HC levels stems from its diverse biological roles:

-

Cholesterol Homeostasis: 25-HC is a potent regulator of cholesterol metabolism. It suppresses cholesterol biosynthesis by inhibiting the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors for genes involved in cholesterol and fatty acid synthesis.[1][2]

-

Immunology and Inflammation: 25-HC is a key mediator in the immune response. Produced by immune cells like macrophages in response to inflammatory stimuli, it can modulate inflammatory signaling pathways.[3][4][5][6] It has been shown to amplify inflammatory responses in some contexts, while also playing a role in antiviral immunity.[4][7]

-

Atherosclerosis: Given its role in both lipid metabolism and inflammation, 25-HC is implicated in the pathogenesis of atherosclerosis. Its precise role is complex, potentially contributing to both pro- and anti-atherogenic processes.

-

Neurodegenerative Diseases: Altered cholesterol metabolism in the brain is a feature of several neurodegenerative disorders. 25-HC is studied as a potential biomarker in conditions like Alzheimer's disease, where it may contribute to neuroinflammation.[8]

-

Infectious Diseases: 25-HC has been shown to have broad antiviral activity, and its levels are often elevated during infections.[9] For instance, serum levels of 25-HC were found to be increased in patients with COVID-19.[9]

The use of 25-HC-d6 in quantitative assays enables researchers to reliably investigate the association between 25-HC concentrations and various disease states, evaluate the efficacy of therapeutic interventions targeting cholesterol metabolism and inflammation, and discover novel biomarkers for disease diagnosis and prognosis.

Data Presentation